molecular formula C20H11N3O7 B3831250 4-{[2-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid

4-{[2-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid

Cat. No. B3831250
M. Wt: 405.3 g/mol
InChI Key: IYOKSUYOHQYXCA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring (a six-membered ring with two nitrogen atoms), an isoindole ring (a fused two-ring system with a five-membered ring attached to a benzene ring), and a carboxylic acid group attached to the benzene ring .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrimidine and isoindole rings, followed by the introduction of the carboxylic acid group. The exact synthesis process would depend on the specific reactions used and the starting materials available .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine and isoindole rings suggests that the compound has a fairly rigid structure. The carboxylic acid group could potentially form hydrogen bonds with other molecules, which could affect the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The pyrimidine ring, for example, is a common component of nucleotides and can participate in a variety of chemical reactions. The carboxylic acid group is also quite reactive and can undergo reactions such as esterification and amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make the compound acidic. The compound’s solubility would depend on the balance between its polar (e.g., carboxylic acid) and nonpolar (e.g., benzene ring) regions .

properties

IUPAC Name

4-[2-(2,4-dioxo-1H-pyrimidin-5-yl)-1,3-dioxoisoindole-5-carbonyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11N3O7/c24-15(9-1-3-10(4-2-9)19(28)29)11-5-6-12-13(7-11)18(27)23(17(12)26)14-8-21-20(30)22-16(14)25/h1-8H,(H,28,29)(H2,21,22,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYOKSUYOHQYXCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CNC(=O)NC4=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{[2-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid
Reactant of Route 2
4-{[2-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid
Reactant of Route 3
Reactant of Route 3
4-{[2-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid
Reactant of Route 4
4-{[2-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid
Reactant of Route 5
4-{[2-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid
Reactant of Route 6
4-{[2-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid

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